Methyl 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxazole ring, and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the benzodioxin and oxazole intermediates. One common route involves the following steps:
Preparation of 2,3-Dihydro-1,4-Benzodioxin: This intermediate can be synthesized by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Formation of the Oxazole Ring: The oxazole ring can be constructed by the reaction of an appropriate amide with a nitrile oxide, generated in situ from a nitro compound.
Coupling of Intermediates: The benzodioxin and oxazole intermediates are then coupled through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, alcohols, thiols
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Various substituted benzoates
Scientific Research Applications
METHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase and other enzymes involved in disease pathways.
Biological Research: It is used in studies investigating its antibacterial and antifungal properties.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of METHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes. The benzodioxin and oxazole rings are believed to play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler analog with similar structural features but lacking the oxazole and benzoate groups.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Another related compound with a ketone functional group instead of the oxazole and amide groups.
Uniqueness
METHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16N2O6 |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
methyl 4-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H16N2O6/c1-25-20(24)12-2-5-14(6-3-12)21-19(23)15-11-17(28-22-15)13-4-7-16-18(10-13)27-9-8-26-16/h2-7,10-11H,8-9H2,1H3,(H,21,23) |
InChI Key |
BBBIQOYTQICDMO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.